cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid
CAS No.:
Cat. No.: VC18622983
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO4S |
|---|---|
| Molecular Weight | 285.36 g/mol |
| IUPAC Name | (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-7-6-4-8-3-5(1)6/h2-5H,1H3,(H,8,9,10);5-7H,1-4H2/t;5-,6+/m.0/s1 |
| Standard InChI Key | UIYBUCUCGKWUOS-WSMZBUKVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1COC2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1COC2 |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound consists of a cis-configured bicyclic framework, as indicated by the stereochemical descriptors in its IUPAC name. The furo[3,4-b]pyrrole system contains a five-membered furan ring fused to a six-membered pyrrolidine derivative, with hydrogenation at the 2,3,3a,4,6, and 6a positions . The 4-methylbenzenesulfonic acid component acts as a counterion, likely enhancing solubility and stability.
The structural formula explicitly defines the relative configurations at the chiral centers . This cis arrangement influences the compound’s reactivity and molecular interactions, making it distinct from trans isomers that may exhibit different physicochemical behaviors.
Synthesis and Manufacturing
Synthetic Routes
Production typically involves cyclization reactions under controlled acidic or basic conditions. Vulcanchem reports that precursors undergo condensation and reduction steps, with 4-methylbenzenesulfonic acid serving as both a reagent and stabilizing agent. The exact starting materials remain proprietary, but analogous syntheses for related bicyclic compounds often employ amino alcohols or epoxide intermediates.
Key challenges include maintaining stereochemical fidelity during ring closure and avoiding over-oxidation of the pyrrole moiety. Reaction optimization focuses on temperature modulation (likely between 50–80°C) and pH control to maximize yields, which commercial suppliers report at 95–97% purity .
Industrial Scale-Up
PharmaBlock, a primary supplier, utilizes batch processes with in-process analytical controls to ensure consistency . The two-week lead time for in-stock material contrasts with the 8–12 weeks required for custom synthesis , reflecting differences between catalog inventory and made-to-order production.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 285.36 g/mol | |
| Purity | 95% (Ambeed), 97% (Aladdin) | |
| Storage Conditions | Room temperature, inert atmosphere |
The compound’s solubility profile remains undocumented, but sulfonic acid salts generally exhibit good aqueous solubility. Stability data suggest sensitivity to moisture and oxygen, necessitating storage under inert gas (e.g., argon or nitrogen) .
| Supplier | Minimum Order | Price (USD) | Lead Time | Purity |
|---|---|---|---|---|
| Aladdin Scientific | 100 mg | 458.90 | 8–12 weeks | 97% |
| Namiki/PharmaBlock | Not specified | Inquire | 2 weeks (stock) | Unlisted |
| Ambeed | Not specified | Inquire | Unreported | 95% |
Pricing exhibits significant economies of scale, with the 10 g quantity costing $7,800.90 . The 250 mg listing from Alchimica (€764.90) aligns with Aladdin’s pricing structure, suggesting regional tariff influences.
Regulatory Considerations
Import restrictions may apply depending on jurisdiction, with suppliers conducting legal compliance checks upon purchase requests . Intellectual property concerns are explicitly addressed by Namiki, which pledges to cease distribution if patent infringements are identified .
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